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Compound of Interest

2-Propanone, 1,1-diethoxy-3-
Compound Name:
phenyl-

Cat. No.: B103692

This technical guide provides a comprehensive literature review of 1,1-diethoxy-3-
phenylpropan-2-one, a ketone with potential applications in the pharmaceutical and fragrance
industries. Due to the limited availability of direct research on this specific compound, this
paper consolidates the existing data and presents logical inferences based on the chemistry of
structurally related molecules. This guide is intended for researchers, scientists, and
professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1,1-diethoxy-3-phenylpropan-2-one is an organic compound with a molecular formula of
C13H1s803 and a molecular weight of 222.28 g/mol .[1] It is also known by other names such as
2-Propanone, 1,1-diethoxy-3-phenyl- and 1,1-Diethoxy-3-phenylacetone.[1] The compound's
structure features a central ketone group, a benzyl substituent, and a diethyl acetal at the alpha
position.
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Property Value Source

1,1-diethoxy-3-phenylpropan-

IUPAC Name PubChem[1]
2-one

CAS Number 19256-31-6 PubChem[1]

Molecular Formula C13H1803 PubChem[1]

Molecular Weight 222.28 g/mol PubChem[1]

, CCOC(C(=0)ccC1=Ccc=Cc=C

Canonical SMILES PubChem[1]

1)0CcC

InChl=1S/C13H1803/c1-3-15-
13(16-4-2)12(14)10-11-8-6-5-

InChl PubChem[1]
7-9-11/h5-9,13H,3-4,10H2,1-
2H3
LFYMGSKZVOVUKZ-

InChlKey PubChem[1]

UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 1,1-diethoxy-3-phenylpropan-2-one is scarce,
a plausible synthetic route can be proposed based on established organic chemistry principles
and related transformations. A potential method involves the reaction of a 3-phenylpropylene
derivative with an alkyl nitrite in the presence of an alcohol and a palladium catalyst to form a
1-phenyl-2,2-dialkoxypropane intermediate, which is then hydrolyzed.

Proposed Synthesis of 1,1-diethoxy-3-phenylpropan-2-
one

A potential route to synthesize the title compound is from a substituted 3-phenylpropylene. This
reaction would proceed in the presence of an alcohol and a palladium catalyst to form a 1-
phenyl-2,2-dialkoxypropane derivative.[2] Subsequent hydrolysis of this intermediate would
yield the desired phenylacetone derivative.[2]

Reaction Scheme:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://pubchem.ncbi.nlm.nih.gov/compound/87992
https://patents.google.com/patent/US4638094A/en
https://patents.google.com/patent/US4638094A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants
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Catalyst
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Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocol (Hypothetical):

e Step 1: Formation of the dialkoxypropane intermediate. In a round-bottom flask, the 3-
phenylpropylene derivative would be dissolved in an inert solvent. The palladium catalyst
and ethanol would then be added. The alkyl nitrite would be added dropwise to the reaction
mixture at a controlled temperature, likely between 10°C and 90°C.[2] The reaction progress
would be monitored by techniques such as thin-layer chromatography (TLC) or gas
chromatography (GC).

o Step 2: Hydrolysis to the final product. Upon completion of the first step, the reaction mixture
would be subjected to hydrolysis to convert the intermediate to 1,1-diethoxy-3-phenylpropan-
2-one. This could be achieved by the addition of an aqueous acid.
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o Workup and Purification: The final product would be extracted from the reaction mixture
using a suitable organic solvent. The organic layer would then be washed, dried, and the
solvent evaporated. The crude product could be purified by column chromatography or
distillation.

Spectroscopic Data (Predicted)

No specific spectroscopic data for 1,1-diethoxy-3-phenylpropan-2-one was found in the
reviewed literature. However, based on its structure, the following characteristic peaks can be
predicted.

Spectroscopy Predicted Chemical Shifts/Signals

o (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (s, 1H,
1H NMR CH(OEt)2), 3.8 (s, 2H, CH2Ph), 3.5-3.7 (q, 4H,
OCH2CHs), 1.2-1.4 (t, 6H, OCH2CHs)

o (ppm): ~200 (C=0), 134 (Ar-C), 129.5 (Ar-
CH), 128.5 (Ar-CH), 127 (Ar-CH), ~102
(CH(OEt)2), ~62 (OCH2CHs), ~45 (CHzPh), ~15
(OCH2CH5)

13C NMR

v (cm~1): ~1720 (C=0 stretch), ~1100-1200 (C-
IR O stretch), ~3030 (Ar C-H stretch), ~2900-3000
(Aliphatic C-H stretch)

m/z: 222 (M), fragments corresponding to the
Mass Spec
loss of ethoxy groups and the benzyl group.

Biological Activity and Applications

While 1,1-diethoxy-3-phenylpropan-2-one is commercially available and noted for its potential
use as an intermediate in the synthesis of pharmaceuticals and fragrances, specific studies
detailing its biological activity are not readily available.[3]

However, the propan-1-one scaffold is a common motif in compounds with demonstrated
biological activities. For instance, various 1,3-diphenylpropan-1-one derivatives have been
synthesized and evaluated for their cytotoxic effects against cancer cell lines. These studies
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suggest that the propanone backbone can be a valuable starting point for the development of
new therapeutic agents. Given its structure, 1,1-diethoxy-3-phenylpropan-2-one could be a
precursor for the synthesis of more complex molecules with potential biological activities.
Further research is needed to explore its pharmacological profile.

Conclusion

1,1-diethoxy-3-phenylpropan-2-one is a chemical compound with potential for further
investigation, particularly in the fields of medicinal chemistry and material science. This guide
has summarized the currently available information and provided a logical framework for its
synthesis and characterization. The lack of detailed experimental and biological data highlights
a significant gap in the scientific literature and presents an opportunity for future research to
explore the properties and applications of this and related compounds. The proposed synthetic
route and predicted spectroscopic data can serve as a valuable starting point for researchers
interested in working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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